4-Ethoxy-3-iodo-5-nitrobenzoic acid
Description
4-Ethoxy-3-iodo-5-nitrobenzoic acid is a substituted benzoic acid derivative characterized by three distinct functional groups: an ethoxy (-OCH₂CH₃) substituent at position 4, an iodine atom at position 3, and a nitro (-NO₂) group at position 3.
Properties
IUPAC Name |
4-ethoxy-3-iodo-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO5/c1-2-16-8-6(10)3-5(9(12)13)4-7(8)11(14)15/h3-4H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTISXOPPFOFVFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-iodo-5-nitrobenzoic acid typically involves multiple steps, starting with the nitration of benzoic acid derivatives to introduce the nitro group. Subsequent halogenation and etherification steps are employed to incorporate the iodine and ethoxy groups, respectively. The reaction conditions for these steps often require careful control of temperature, solvent choice, and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of 4-ethoxy-3-iodo-5-nitrobenzoic acid may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and reagents are selected to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-iodo-5-nitrobenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a palladium catalyst or other reducing agents like tin (Sn) and hydrochloric acid (HCl).
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as iodide ions (I⁻) or other halides.
Major Products Formed:
Oxidation: The oxidation of 4-ethoxy-3-iodo-5-nitrobenzoic acid can yield carboxylic acids or their derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various halogenated or alkylated derivatives.
Scientific Research Applications
4-Ethoxy-3-iodo-5-nitrobenzoic acid finds applications in several scientific fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs and diagnostic agents.
Industry: Its unique properties make it useful in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-ethoxy-3-iodo-5-nitrobenzoic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-ethoxy-3-iodo-5-nitrobenzoic acid with structurally analogous benzoic acid derivatives, focusing on substituent effects, reactivity, and applications.
Structural and Functional Group Analysis
Key Observations:
- Substituent Bulk : The ethoxy group in the target compound is bulkier than methoxy analogs, likely reducing solubility in polar solvents compared to methoxy derivatives .
- Acidity : The carboxylic acid group (pKa ~2-3) is influenced by adjacent substituents. For example, 4-hydroxy-3-methoxy-5-nitrobenzoic acid may exhibit stronger acidity due to resonance stabilization of the deprotonated form by the nitro group .
Physicochemical Properties
- Melting Points: Nitrobenzoic acids generally exhibit high melting points (>150°C) due to hydrogen bonding and aromatic stacking.
- Solubility : The ethoxy group enhances lipophilicity, likely reducing aqueous solubility compared to hydroxy-substituted derivatives (e.g., 4-hydroxy-3-methoxy-5-nitrobenzoic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
